molecular formula C9H14N2O2 B15207562 (2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate

(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate

Cat. No.: B15207562
M. Wt: 182.22 g/mol
InChI Key: OAVSYQVXSWDLIE-GJMOJQLCSA-N
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Description

(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with a cyano group, a methyl ester, and two methyl groups at specific positions, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Functional Group Introduction: The cyano group and the methyl ester are introduced through nucleophilic substitution and esterification reactions, respectively.

    Chirality Induction: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (2R,4R,5R) configuration.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Continuous Flow Synthesis: Implementing continuous flow synthesis to enhance efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine ring or the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These interactions can include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate: Unique due to its specific stereochemistry and functional groups.

    (2S,4S,5S)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate: Similar structure but different stereochemistry.

    Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate: Lacks specific stereochemistry, leading to different properties.

Uniqueness

The uniqueness of this compound lies in its specific (2R,4R,5R) configuration, which imparts distinct chemical and biological properties compared to its stereoisomers and other similar compounds.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl (2R,4R,5R)-4-cyano-1,5-dimethylpyrrolidine-2-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-6-7(5-10)4-8(11(6)2)9(12)13-3/h6-8H,4H2,1-3H3/t6-,7+,8-/m1/s1

InChI Key

OAVSYQVXSWDLIE-GJMOJQLCSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H](N1C)C(=O)OC)C#N

Canonical SMILES

CC1C(CC(N1C)C(=O)OC)C#N

Origin of Product

United States

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